

Physicochemical Properties of 5,6,7,8-Tetrahydroquinolin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinolin-3-amine

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Disclaimer: Publicly available experimental data on the physicochemical properties of **5,6,7,8-Tetrahydroquinolin-3-amine** is limited. This guide provides a comprehensive overview of the properties of closely related isomers, namely 5,6,7,8-Tetrahydroquinolin-5-amine and 5,6,7,8-Tetrahydroquinolin-8-amine, as well as the parent compound, 5,6,7,8-Tetrahydroquinoline, to serve as a valuable reference for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The aminotetrahydroquinoline scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds.^[1] The position of the amine group on the tetrahydroquinoline ring system can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.

Data Presentation

The following table summarizes the available and predicted physicochemical data for 5,6,7,8-tetrahydroquinoline and its 5- and 8-amino derivatives. It is crucial to note that these values, particularly the predicted ones, should be used as estimations.

Property	5,6,7,8-e Tetrahydroquinolin	5,6,7,8- -5-amine Tetrahydroquinolin	5,6,7,8- -8-amine Tetrahydroquinolin
Molecular Formula	C ₉ H ₁₁ N ^[2]	C ₉ H ₁₂ N ₂ ^{[3][4]}	C ₉ H ₁₂ N ₂ ^[5]
Molecular Weight	133.19 g/mol ^[2]	148.21 g/mol ^[4]	148.208 g/mol ^[5]
CAS Number	10500-57-9 ^[2]	71569-15-8 ^{[3][4]}	298181-83-6 ^[5]
Boiling Point	Not Available	259.1°C ^[3]	277.3 ± 28.0 °C (Predicted) ^[6]
Density	Not Available	Not Available	1.081 ± 0.06 g/cm ³ (Predicted) ^[6]
pKa	Not Available	Not Available	8.93 ± 0.20 (Predicted) ^[6]
LogP	2.1 ^[2]	Not Available	2.118 (Predicted) ^[5]
Storage	Not Available	2-8°C ^[3]	2-8°C, under inert gas ^[6]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds are crucial for reproducibility and data validation. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of a solid compound is a measure of its purity and can be determined using a capillary melting point apparatus.

Methodology:

- A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.

- The sample is heated at a steady rate.
- The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Boiling Point

The boiling point is determined for liquid compounds at a given pressure.

Methodology:

- A small volume of the liquid is placed in a test tube with a boiling chip.
- A thermometer is positioned with its bulb just above the liquid surface.
- The test tube is heated gently.
- The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded as the boiling point. For high-boiling liquids, vacuum distillation may be employed to determine the boiling point at reduced pressure.

Determination of Solubility

Solubility is typically determined in various solvents, including water and organic solvents, to assess the compound's polarity.

Methodology:

- A small, accurately weighed amount of the compound is added to a known volume of the solvent at a specific temperature.
- The mixture is stirred or agitated until equilibrium is reached.
- The concentration of the dissolved compound is then determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- This process is repeated with increasing amounts of the compound until saturation is achieved.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.

Methodology (Potentiometric Titration):

- A solution of the amine of known concentration is prepared in a suitable solvent (e.g., water or a water-alcohol mixture).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- A titration curve of pH versus the volume of titrant added is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.

Methodology (Shake-Flask Method):

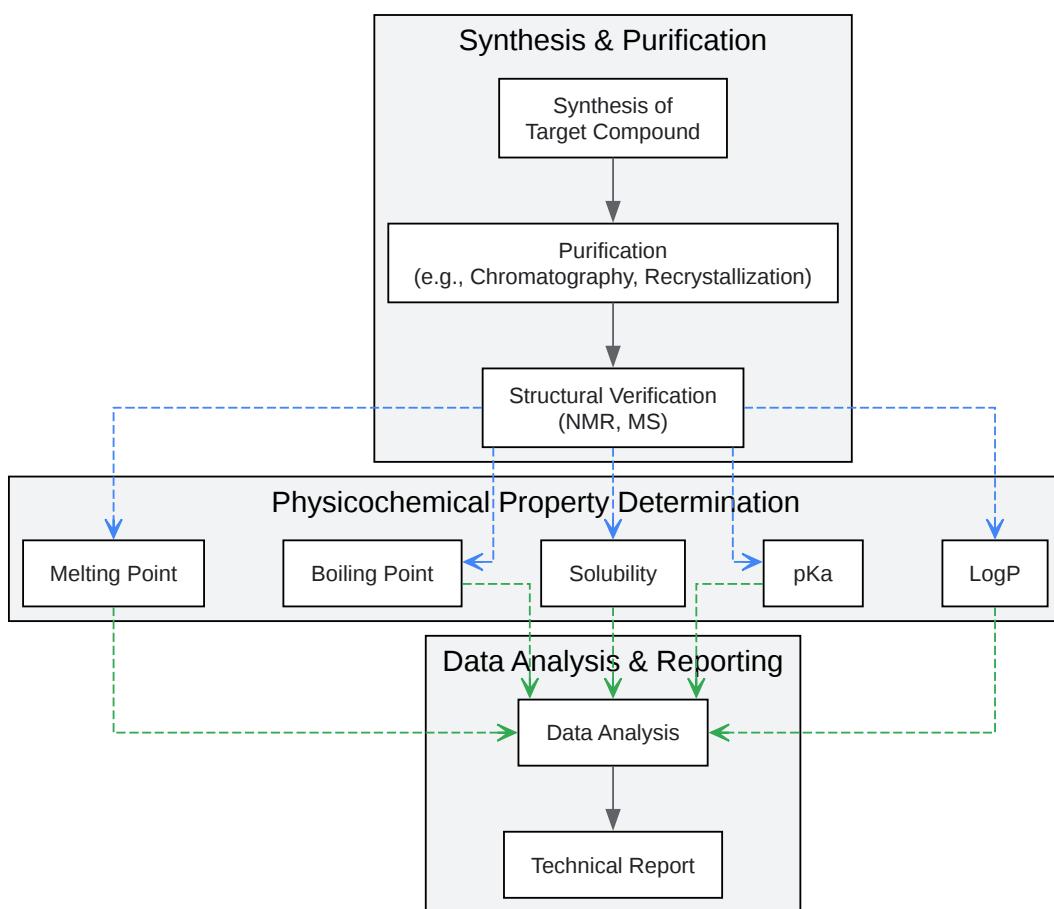
- A solution of the compound is prepared in a biphasic system of n-octanol and water.
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- The phases are separated, and the concentration of the compound in each phase is determined using an appropriate analytical technique.
- The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel amine compound.

Experimental Workflow for Physicochemical Characterization

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Caption: General workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Biological Context and Signaling Pathways

While specific signaling pathways for **5,6,7,8-Tetrahydroquinolin-3-amine** are not documented, the broader class of tetrahydroquinolines has been explored for various biological activities. For instance, derivatives of 5-amino-5,6,7,8-tetrahydroquinoline have been investigated as C5a receptor antagonists.^[7] Additionally, chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine based compounds have shown antiproliferative activity, affecting cell cycle phases and inducing mitochondrial membrane depolarization and cellular ROS production in cancer cells.^[8] These findings suggest that the tetrahydroquinoline scaffold can be a valuable starting point for the design of novel therapeutic agents targeting a range of biological pathways. Further research into the specific biological effects of the 3-amino isomer is warranted.

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